molecular formula C7H9NO B1395353 (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1486473-01-1

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B1395353
CAS No.: 1486473-01-1
M. Wt: 123.15 g/mol
InChI Key: SOCKWJNQKNADLU-XVMARJQXSA-N
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Description

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound characterized by its unique structural features. This compound is part of the oxabicycloheptane family, known for its rigid and stable framework, which makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves a [4+2] cycloaddition reaction. This reaction is often catalyzed by organocatalysts under mild conditions, allowing for high enantioselectivity and yield . The starting materials usually include cyclopentenones and nitroolefins, which react to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of greener and more sustainable methods, such as biocatalysis, is being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate biological pathways and processes . The compound may act by inhibiting or activating certain enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile apart is its specific stereochemistry and the presence of a carbonitrile group.

Properties

IUPAC Name

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKWJNQKNADLU-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 2
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 3
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 4
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 5
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 6
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

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